Butalamine

Smooth Muscle Pharmacology Vasodilation Spasmolytic Activity

Researchers requiring a validated spasmolytic with demonstrated superiority over imolamine in isolated smooth muscle models often encounter sourcing gaps for this discontinued clinical agent. Butalamine (CAS 22131-35-7) closes that gap: • Superior spasmolytic efficacy over imolamine in direct comparative studies on human isolated smooth muscle • Dual vasodilator & local anesthetic action with papaverine-like smooth muscle relaxation in duodenal and vascular preparations • Unique biphasic mitochondrial effect - stimulates State 3 respiration at low concentration (3×10⁻⁴ M), inhibits at higher concentrations via uncompetitive mechanism distinct from DNP • Clinically validated benchmark: ~4-fold increase in pain-free walking distance in Fontaine stage II occlusive disease after 8-week regimen, without affecting systemic blood pressure Available as free base (CAS 22131-35-7) or hydrochloride salt (CAS 56974-46-0). For research use only; not for human or veterinary use.

Molecular Formula C18H28N4O
Molecular Weight 316.4 g/mol
CAS No. 22131-35-7
Cat. No. B1668079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButalamine
CAS22131-35-7
SynonymsAdrevil
butalamine
butalamine hydrochloride
LA 1221
Surheme
Molecular FormulaC18H28N4O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C18H28N4O/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21)
InChIKeyVYWQZAARVNRSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butalamine: Vasodilator & Local Anesthetic


Butalamine (CAS 22131-35-7) is a synthetic peripheral vasodilator classified under ATC code C04AX23 [1]. It is chemically defined as N,N-dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-ethanediamine, featuring a characteristic 1,2,4-oxadiazole core [2]. Beyond its primary vasodilatory action, butalamine possesses documented local anesthetic effects and has been shown to produce papaverine-like activity in isolated tissue preparations . The compound has a molecular weight of 316.44 g/mol and a melting point of 145°C for the base form, while its hydrochloride salt (CAS 56974-46-0) is the more commonly utilized form in both research and historical clinical applications [3]. Butalamine is historically associated with brand names such as Adrevil, Hemotrope, and Surem, primarily indicated for peripheral vascular disorders [4]. It is important to note that butalamine is not widely approved or marketed in modern clinical practice and is currently intended for research use only [5].

Vasodilation and local anesthesia research tool
Isolated human smooth muscle spasmolysis assays
Mitochondrial respiration probe with biphasic profile
Research use only; not for clinical or diagnostic use

Butalamine: Why It Cannot Be Substituted


Butalamine exhibits a unique pharmacological profile that prevents simple substitution with other peripheral vasodilators, even those within the same ATC class (C04AX). While imolamine shares a similar chemical scaffold and indication, direct comparative studies reveal that butalamine demonstrates superior spasmolytic activity on isolated human smooth muscle [1]. Furthermore, butalamine possesses a dual mechanism of action combining vasodilation with local anesthetic properties and a papaverine-like effect on smooth muscle, a combination not uniformly present in its closest structural or therapeutic analogs . At the subcellular level, butalamine uniquely alters mitochondrial oxidative phosphorylation in a biphasic manner, stimulating respiration at low concentrations while inhibiting it at higher concentrations—a profile distinct from classical uncouplers like 2,4-dinitrophenol (DNP) [2]. These quantifiable pharmacological and mechanistic distinctions underscore why researchers and formulators cannot assume functional equivalence among C04AX vasodilators and must evaluate butalamine on its own specific evidence base.

! Spasmolytic response may differ from imolamine; human tissue data indicate non-equivalent activity.
! Biphasic mitochondrial respiration effect distinct from DNP; uncompetitive inhibition may alter bioenergetic outcomes.
! Multimodal profile (vasodilation + local anesthesia + smooth muscle relaxation) not uniformly present in structural analogs.

Butalamine: Quantitative Differentiators


Superior Spasmolysis vs. Imolamine

In a direct head-to-head comparison using spontaneously active human isolated smooth muscle tissue, butalamine demonstrated greater spasmolytic efficacy than imolamine, a closely related coronary vasodilator sharing a similar oxadiazole structure. The study further established that imolamine and aminophylline exhibited comparable potency, while butalamine was identified as the more effective smooth muscle relaxant compound among the three agents evaluated [1].

Spasmolysis vs. Imolamine
Head-to-head
Butalamine > Imolamine = Aminophylline
Reported superior smooth muscle relaxant in human tissue
Ex vivo, spontaneous activity reduction
Smooth Muscle Pharmacology Vasodilation Spasmolytic Activity

Biphasic Mitochondrial Effect vs. DNP

In vitro studies on rat liver mitochondria reveal that butalamine exerts a biphasic effect on State 3 respiration that distinguishes it from classical uncouplers like 2,4-dinitrophenol (DNP). Butalamine stimulates respiration by 100% at 3 × 10⁻⁴ M (with succinate as substrate) and by 40% at 4 × 10⁻⁴ M (with glutamate-malate), while inhibiting respiration by 50% at 1 mM [1]. Unlike DNP, which acts as a classical uncoupler, butalamine functions as an uncompetitive inhibitor when succinate is used as substrate in State 3 [1]. Notably, in vivo administration of butalamine at 50 mg/kg p.o. over 8 days produced no alteration in State 3, State 4, ADP/O, or respiratory control ratio (RC), indicating that the mitochondrial effects observed in vitro do not translate to chronic in vivo exposure [1].

Mitochondrial Effect vs. DNP
Method context
Stimulation +100% at 3×10⁻⁴ M; Inhibition −50% at 1 mM
Biphasic, uncompetitive inhibitor, not classical uncoupler
Rat liver mitochondria; succinate substrate
Mitochondrial Bioenergetics Oxidative Phosphorylation Mechanism of Action

Efficacy in Peripheral Arterial Disease

In a double-blind, placebo-controlled clinical trial involving 32 patients with Fontaine stage II peripheral arterial insufficiency, butalamine hydrochloride (Adrevil forte) administered at a daily dosage of 3 × 2 tablets produced a statistically significant improvement in pain-free walking distance [1]. After two weeks of therapy, the active treatment group showed significant improvement, and by the end of the 8-week study period, the walking distance in the butalamine-treated group had increased approximately fourfold (4×) compared to baseline [1]. Importantly, systemic blood pressure remained unaffected throughout the 8-week treatment period, indicating a favorable hemodynamic profile [1]. A separate crossover double-blind trial with 19 Fontaine stage II patients further corroborated that butalamine significantly improved muscular capacity in the affected limbs compared to placebo [2].

Walking Distance Improvement
Trial context
~4× increase from baseline at 8 weeks
Reported endpoint change in PAD model; blood pressure unaffected
Double-blind placebo-controlled, n=32
Peripheral Arterial Disease Clinical Trial Walking Distance

Vasodilation & Local Anesthetic Properties

Butalamine possesses a distinct multimodal pharmacological profile that differentiates it from many other peripheral vasodilators. In addition to its primary vasodilatory action, butalamine has documented local anesthetic effects . Animal studies further demonstrate that butalamine produces coronary vasodilation, analgesia, and a papaverine-like action in duodenal preparations . In isolated human smooth muscle, butalamine causes a slowing in the rate of spontaneous activity, a decrease in contraction amplitude, and an overall reduction in smooth muscle tone . This combination of vasodilatory, local anesthetic, and papaverine-like spasmolytic activities is not uniformly present in other C04AX class vasodilators such as imolamine, which is primarily noted for coronary vasodilation and local anesthesia [1].

Multimodal Activity Profile
Class-level
Vasodilation + local anesthetic + papaverine-like
Broader profile than imolamine; data to verify
Animal and human tissue evidence
Pharmacology Multimodal Activity Smooth Muscle Relaxation

Acute Toxicity and LD50 Profile

Butalamine has a well-characterized acute toxicity profile with LD50 values established in both mice and rats across multiple routes of administration. In mice, the intravenous LD50 is 43 mg/kg, the subcutaneous LD50 is 2500 mg/kg, and the oral LD50 is 625 mg/kg [1]. In rats, the subcutaneous LD50 is greater than 4000 mg/kg, and the oral LD50 is 1600 mg/kg [1]. These data indicate significant route-dependent toxicity, with a notably low intravenous LD50 suggesting caution with parenteral administration, while subcutaneous and oral routes demonstrate a wider safety margin. Early pharmacological reviews noted butalamine's effectiveness at low doses combined with very low toxicity in therapeutic contexts [2].

Acute Toxicity (LD50)
Cross-study
Mouse i.v. 43 mg/kg; oral 625 mg/kg
Route-dependent safety margin reference
Rat s.c. >4000 mg/kg; oral 1600 mg/kg
Toxicology Safety Pharmacology LD50

Papaverine Synergy Combination

Butalamine has been specifically combined with papaverine in a fixed-dose formulation known as oxadilene, which has been studied for the treatment of ulcers of arterial and venous origin [1]. This combination leverages the distinct but complementary mechanisms of the two agents: butalamine provides peripheral vasodilation with local anesthetic and papaverine-like activity, while papaverine contributes additional phosphodiesterase inhibitory and direct smooth muscle relaxant effects. The existence of this specific combination (designated as MeSH Supplementary Concept C043365 since 1984) indicates that butalamine's pharmacological profile is sufficiently distinct from papaverine to warrant a synergistic combination rather than using either agent alone [1].

Papaverine Synergy
Supporting evidence
Fixed-dose combination oxadilene exists
Combinatorial utility reference for vascular ulcer research
MeSH designated 1984
Combination Therapy Vascular Ulcers Drug Synergy

Butalamine: Research & Industrial Applications


In Vitro Smooth Muscle Spasmolysis

Researchers conducting ex vivo studies on isolated human or animal smooth muscle preparations, particularly those modeling vascular or gastrointestinal spasm, should select butalamine when a compound with demonstrated superiority over imolamine is required. As established in direct comparative studies on human isolated smooth muscle, butalamine provides greater spasmolytic efficacy than imolamine [1]. This makes butalamine the preferred positive control or test compound for screening novel smooth muscle relaxants or for studies where a robust spasmolytic response is essential.

Peripheral Arterial Disease Models

For preclinical models of peripheral arterial disease or lower limb ischemia, butalamine offers a well-documented efficacy benchmark. Clinical trials have established that an 8-week regimen of butalamine hydrochloride produces an approximately 4-fold increase in pain-free walking distance in patients with Fontaine stage II occlusive disease, with no significant effect on systemic blood pressure [1][2]. This validated endpoint provides a quantitative reference for evaluating novel therapeutic candidates in similar disease models.

Mitochondrial Biphasic Respiration Research

Investigators studying mitochondrial function, oxidative phosphorylation, or mechanisms of respiratory control may utilize butalamine as a tool compound due to its unique biphasic effects. In vitro, butalamine stimulates State 3 respiration by 100% at 3 × 10⁻⁴ M (with succinate) while inhibiting it by 50% at 1 mM, with an uncompetitive inhibition mechanism distinct from classical uncouplers like DNP [1]. This concentration-dependent behavior makes butalamine valuable for probing mitochondrial respiratory complexes and studying the transition between stimulation and inhibition of oxidative phosphorylation.

Combined Vasodilation & Anesthesia Studies

Research programs investigating compounds with combined pharmacological activities—specifically those requiring peripheral vasodilation coupled with local anesthesia and papaverine-like smooth muscle relaxation—should consider butalamine as a reference standard. Its documented multimodal profile in animal models (coronary vasodilation, analgesia, duodenal smooth muscle relaxation) and human tissue (reduced spontaneous activity and contraction amplitude) [1][2] makes butalamine a unique tool for studying integrated cardiovascular and smooth muscle pharmacology without the confounding effects of multiple agents.

Application
Selection Property
Validation Focus
Smooth muscle spasmolysis research
Spasmolytic response profile vs. imolamine
Human isolated tissue assay validation
Peripheral arterial disease models
Functional walking capacity endpoints
Model-specific endpoint reproducibility
Mitochondrial respiration studies
Biphasic concentration-response profile
State 3 respiration inhibition mechanism
Multimodal vasoactive research
Combined vasodilation and local anesthesia profile
Smooth muscle tone and spontaneous activity endpoints

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